molecular formula C6H5BrF5NS B8357068 (5-Amino-2-bromophenyl)pentafluorosulfur

(5-Amino-2-bromophenyl)pentafluorosulfur

Cat. No.: B8357068
M. Wt: 298.07 g/mol
InChI Key: GBEPEEZQPDTLRF-UHFFFAOYSA-N
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Description

Key Properties of SF₅ in Aromatic Contexts:

  • Lipophilicity : The SF₅ group significantly enhances lipophilicity compared to CF₃, as evidenced by its higher Hansch π parameter (π = 1.23 for SF₅ vs. 0.88 for CF₃). This increases membrane permeability, a critical factor in drug design.
  • Thermal and Chemical Stability : SF₅-substituted aromatics exhibit remarkable stability under harsh conditions. For instance, phenyl-SF₅ (Ph-SF₅) shows less than 20% decomposition at 400°C after 7 hours, outperforming CF₃ analogs.
  • Steric Demand : The octahedral geometry of SF₅ introduces steric bulk, influencing molecular conformation and intermolecular interactions. This can restrict rotational freedom in adjacent groups, as observed in SF₅-containing peptides.

These attributes make SF₅ a versatile bioisostere for CF₃, tert-butyl, and nitro groups, offering tunable electronic and steric effects in drug candidates.

Role of Bromine and Amino Substituents in Directing Electronic Effects

In (5-amino-2-bromophenyl)pentafluorosulfur, the bromine (position 2) and amino (position 5) groups create a complex electronic landscape. Their positions relative to SF₅ (position 1) govern resonance and inductive effects:

Bromine (Position 2):

  • Electron-Withdrawing Inductive Effect : Bromine’s high electronegativity withdraws electron density via σ-bonds, deactivating the ring.
  • Resonance Effects : As an ortho/para-directing group, bromine donates electron density through resonance but remains net deactivating due to its inductive dominance. In this compound, its ortho position to SF₅ amplifies electron withdrawal, further polarizing the ring.

Amino Group (Position 5):

  • Electron-Donating Resonance : The amino group strongly donates electrons via resonance, activating the ring toward electrophilic substitution. However, its meta position relative to SF₅ creates a localized electron-rich region, counterbalancing SF₅’s withdrawal.
  • Hydrogen Bonding Potential : The amino group’s lone pairs enable hydrogen bonding, enhancing solubility and target binding in biological systems.

This interplay results in a polarized aromatic system with distinct regions of electron density, enabling selective reactivity. For example, electrophiles may preferentially attack the amino-directed meta position, while nucleophiles target SF₅-adjacent sites.

Comparative Analysis of SF₅-Containing Aromatic Compounds

To contextualize this compound, we compare it with other SF₅ aromatics:

Table 1: Properties of SF₅-Containing Aromatic Compounds

Compound Lipophilicity (log P) Thermal Stability (°C) Biological Activity
(5-NH₂-2-Br-Ph)-SF₅ 2.45 (estimated) Stable up to 300 Under investigation
para-SF₅-C₆H₄-CF₃ 1.98 350 CB₁ receptor antagonist
meta-SF₅-C₆H₄-NO₂ 2.10 320 Agrochemical lead

Key Comparisons:

  • Lipophilicity : The amino and bromine groups in (5-NH₂-2-Br-Ph)-SF₅ likely elevate log P compared to SF₅-nitro or SF₅-CF₃ analogs, balancing NH₂’s polarity with Br’s hydrophobicity.
  • Receptor Binding : SF₅ pyrazoles exhibit nanomolar affinity for cannabinoid receptors (CB₁ Kᵢ = 2–10 nM), outperforming CF₃ and tert-butyl analogs. The amino group in (5-NH₂-2-Br-Ph)-SF₅ could enhance hydrogen bonding in similar targets.
  • Synthetic Accessibility : SF₅ introduction often requires multi-step strategies, such as radical addition of SF₅Cl to alkynes or Negishi cross-coupling. Bromine and amino groups may facilitate further functionalization via nucleophilic aromatic substitution or Buchwald-Hartwig amination.

Properties

Molecular Formula

C6H5BrF5NS

Molecular Weight

298.07 g/mol

IUPAC Name

4-bromo-3-(pentafluoro-λ6-sulfanyl)aniline

InChI

InChI=1S/C6H5BrF5NS/c7-5-2-1-4(13)3-6(5)14(8,9,10,11)12/h1-3H,13H2

InChI Key

GBEPEEZQPDTLRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)S(F)(F)(F)(F)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

5-Acetyl-2-fluorobenzenesulfonyl chloride (CAS 1181772-21-3): Shares a sulfonyl group and halogen substitution (fluorine at 2-position) but lacks the amino group and SF₅ moiety. Its acetyl group increases electrophilicity, contrasting with the electron-donating amino group in the target compound .

Isorhamnetin-3-O-glycoside (from Z. fabago): A flavonoid with glycosidic and hydroxyl groups. While unrelated in function, its isolation and structural elucidation via NMR and UV spectroscopy highlight standard methodologies applicable to halogenated aromatics .

Substructure and Toxicity Relationships

Data mining approaches, such as those applied to carcinogenicity prediction, emphasize the importance of substructures. For example:

  • Bromine vs.
  • Amino Group: Its presence in (5-Amino-2-bromophenyl)pentafluorosulfur may reduce toxicity compared to nitro- or sulfonyl-substituted analogues, as amino groups are less prone to forming reactive metabolites .

Data Tables

Table 1: Key Properties of this compound and Analogues

Compound Molecular Formula Key Functional Groups Reactivity Notes
This compound C₆H₄BrF₅NS -SF₅, -NH₂, -Br Electrophilic aromatic substitution
5-Acetyl-2-fluorobenzenesulfonyl chloride C₈H₆ClFO₃S -SO₂Cl, -COCH₃, -F Nucleophilic acyl substitution
Isorhamnetin-3-O-glycoside C₂₂H₂₂O₁₂ -OH, -O-glycoside Antioxidant activity

Table 2: Commercial Availability (Based on )

Compound Suppliers Key Applications
5-Acetyl-2-fluorophenylboronic acid 13 Cross-coupling reactions
3'-chlorosulfonyl-4'-fluoroacetophenone 1 Pharmaceutical intermediates

Research Implications and Gaps

  • Toxicology: No direct data on this compound’s environmental or health impacts exists in the provided evidence. However, EPA revisions for lead/zinc compounds (e.g., treated off-site amounts) underscore the need for rigorous toxicity profiling of halogenated aromatics .
  • Structural Insights : Substructure mining methods could predict bioactivity but require validation against experimental data.

Preparation Methods

Regioselective Bromination

Bromination of 2-SF₅-acetanilide under FeBr₃ catalysis in dichloromethane at 0°C predominantly yields the 5-bromo derivative (meta to SF₅ and acetamido groups). Kinetic control ensures minimal di-substitution.

Table 1: Bromination Conditions and Outcomes

ParameterValue
Substrate2-SF₅-acetanilide
CatalystFeBr₃ (1.2 equiv)
SolventDCM
Temperature0°C
Yield78%

Nitro Group Reduction

Deprotection of the acetamido group (HCl/EtOH, reflux) followed by nitro group reduction (H₂/Pd-C, EtOH) yields the final product. Careful pH control during workup prevents SF₅ hydrolysis.

Synthetic Route 2: Photocatalytic Cross-Electrophile Coupling

Reaction Design and Mechanism

Drawing from advancements in cross-electrophile coupling, this route couples β-bromoalanine derivatives with aryl halides. For this compound, a brominated SF₅-aryl precursor reacts with a protected aminoalkyl bromide under dual Ni/Ir catalysis. The mechanism involves:

  • Photoredox Activation : Ir[dF(CF₃)ppy]₂(dtbbpy) generates aryl radicals via single-electron transfer (SET).

  • Nickel-Mediated Coupling : Ni(OAc)₂ facilitates C–Br bond cleavage and C–N bond formation.

Optimized Flow Conditions

Batch reactions face scalability issues due to exothermicity and light penetration limits. Transitioning to flow chemistry (0.5 M in DME, 30°C, 385 nm LED) enhances mixing and irradiation efficiency, achieving 85% yield at 20 min residence time.

Table 2: Flow Reactor Parameters

ParameterValue
Residence Time20 min
Catalyst Loading1 mol% Ir, 0.01 equiv Ni
SolventDME
Throughput700 mg/hr

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

MetricRoute 1Route 2
Yield78%85%
ScalabilityModerateHigh
Hazard ComplexityHigh (Br₂, HF)Moderate (Ni/Ir)
Cost$$$$$

Route 2’s flow-based approach offers superior scalability and yield, albeit with higher catalyst costs. Route 1 remains viable for small-scale syntheses prioritizing cost efficiency.

Q & A

Q. What are the optimized synthetic routes for (5-Amino-2-bromophenyl)pentafluorosulfur, and how can reaction conditions be tailored for improved yield?

Methodological Answer: Synthesis typically involves halogenation and amination steps. Aromatic precursors are halogenated at specific positions (e.g., bromine at position 2), followed by amination (introducing NH₂ at position 5). The pentafluorosulfur (SF₅) group is introduced via coupling reactions, such as:

  • Suzuki-Miyaura cross-coupling for SF₅-substituted aryl halides (e.g., using Pd catalysts and optimized ligand systems) .
  • EDC-mediated amide bond formation for conjugating SF₅-bearing benzylamines to core structures (e.g., imidazo[1,2-a]pyridine) . Optimization Strategies:
  • Temperature control : Maintaining 0–5°C during halogenation minimizes side reactions .
  • Catalyst selection : Pd(PPh₃)₄ enhances coupling efficiency for SF₅ groups .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
HalogenationBr₂, FeCl₃, DCM, 0°C75–85
SF₅ CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C60–70
AminationNH₃, CuSO₄, H₂O/EtOH, reflux80–90

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : SHELX software is widely used for resolving crystal structures, particularly for SF₅-containing compounds. High-resolution data (≤ 0.8 Å) ensures accurate refinement of heavy atoms (Br, S) .
  • NMR spectroscopy :
  • ¹⁹F NMR : Distinct signals for SF₅ (-40 to -60 ppm) confirm substitution .
  • ¹H NMR : Aromatic protons show splitting patterns consistent with NH₂ and Br substituents .
    • Infrared (IR) spectroscopy : Peaks at 740 cm⁻¹ (C-Br) and 1350 cm⁻¹ (S-F) validate functional groups .
    • Mass spectrometry (HRMS) : Exact mass matching (± 0.001 Da) confirms molecular formula (e.g., C₆H₄BrF₅NS requires m/z 303.92) .

Advanced Research Questions

Q. How do electronic effects of the SF₅ group influence reaction kinetics in nucleophilic aromatic substitution (NAS)?

Methodological Answer: The SF₅ group is strongly electron-withdrawing (-I effect), which:

  • Activates the aromatic ring for electrophilic substitution at meta/para positions relative to SF₅ .
  • Retards NAS at ortho positions due to steric and electronic hindrance. For example, Br at position 2 becomes less reactive toward nucleophiles like OH⁻ or NH₃ . Experimental Validation:
  • Hammett substituent constants (σ) : SF₅ has σ ≈ +1.2, comparable to NO₂, indicating strong deactivation .
  • Kinetic studies : Rate constants (k) for SF₅-substituted aryl halides in NAS are 10–100x lower than non-fluorinated analogs .

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for SF₅-substituted compounds?

Methodological Answer: Discrepancies often arise from:

  • Dynamic effects : SF₅ groups exhibit fluxional behavior in NMR, causing unexpected splitting .
  • Crystal packing : X-ray structures may show distorted geometries not captured by gas-phase DFT calculations . Resolution Strategies:
  • Variable-temperature NMR : Identifies conformational exchange broadening (e.g., -40°C to stabilize SF₅ geometry) .
  • DFT-D3 (dispersion-corrected) calculations : Improves agreement with crystallographic bond lengths (e.g., S-F: 1.58 Å experimental vs. 1.60 Å theoretical) .
  • Cross-validation : Use multiple techniques (e.g., IR + Raman) to confirm vibrational modes .

Q. What design principles guide biological activity studies of SF₅-substituted aromatic amines?

Methodological Answer: Key considerations include:

  • Lipophilicity : SF₅ groups increase logP (≈ +2.5), enhancing membrane permeability. Measure via shake-flask method (octanol/water) .
  • Metabolic stability : SF₅ resists oxidative degradation. Use liver microsome assays (e.g., rat/human CYP450 isoforms) to confirm .
  • Target interactions : Docking studies (AutoDock Vina) predict binding to hydrophobic enzyme pockets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) . Case Study : SF₅-substituted imidazopyridines showed MIC = 0.004 μM against TB, attributed to SF₅-enhanced target affinity .

Q. Data Sources

  • Synthesis & characterization:
  • Electronic effects:
  • Biological activity:

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